

Characterization of 5-Methoxybenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flamenol*

Cat. No.: *B161736*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 5-methoxybenzene-1,3-diol, a phenolic compound with potential applications in the pharmaceutical and cosmetic industries. This document outlines its physicochemical properties, spectral data, synthesis, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

5-Methoxybenzene-1,3-diol, also known as 3,5-dihydroxyanisole, is a solid, yellow, crystalline powder.^[1] It is soluble in water and slightly soluble in chloroform and methanol.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Methoxybenzene-1,3-diol

Property	Value	Reference
Molecular Formula	C ₇ H ₈ O ₃	[1] [2]
Molar Mass	140.14 g/mol	[2] [3]
Melting Point	78-80 °C	[1]
Boiling Point	188-189 °C at 12 mmHg	[1]
Water Solubility	Soluble	[1]
Appearance	Solid, Yellow	[1]
pKa (Predicted)	9.07 ± 0.10	[1]
CAS Number	2174-64-3	[2]

Spectroscopic Analysis

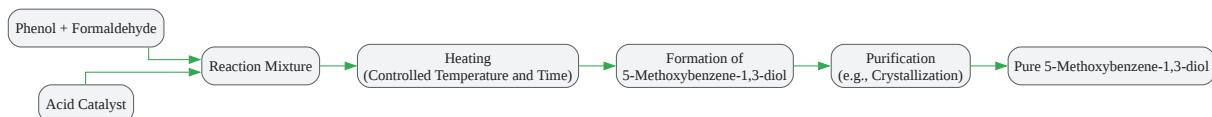
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-methoxybenzene-1,3-diol. The following sections provide an overview of its expected nuclear magnetic resonance (NMR) and infrared (IR) spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 5-methoxybenzene-1,3-diol is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the hydroxyl protons. The aromatic protons will likely appear as a complex multiplet in the aromatic region of the spectrum. The methoxy group protons will present as a singlet, typically in the upfield region. The hydroxyl protons will also appear as a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. It is expected to show seven distinct signals corresponding to the seven carbon atoms in 5-methoxybenzene-1,3-diol. The chemical shifts of the aromatic carbons will be in the downfield region, with the carbons attached to the hydroxyl and methoxy groups showing characteristic shifts. The methoxy carbon will appear in the upfield region. In many aromatic compounds, the chemical shift for an aromatic methoxy group is typically around 56 ppm.[\[4\]](#)

Infrared (IR) Spectroscopy


The FT-IR spectrum of 5-methoxybenzene-1,3-diol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H Stretching: A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the hydroxyl groups.
- C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Peaks for the methoxy group will be observed just below 3000 cm^{-1} .
- C=C Stretching (Aromatic): Aromatic ring skeletal vibrations will be visible in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretching: Strong bands corresponding to the C-O stretching of the hydroxyl and methoxy groups will be present in the $1000\text{-}1300\text{ cm}^{-1}$ region.
- Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will appear in the $650\text{-}900\text{ cm}^{-1}$ region.

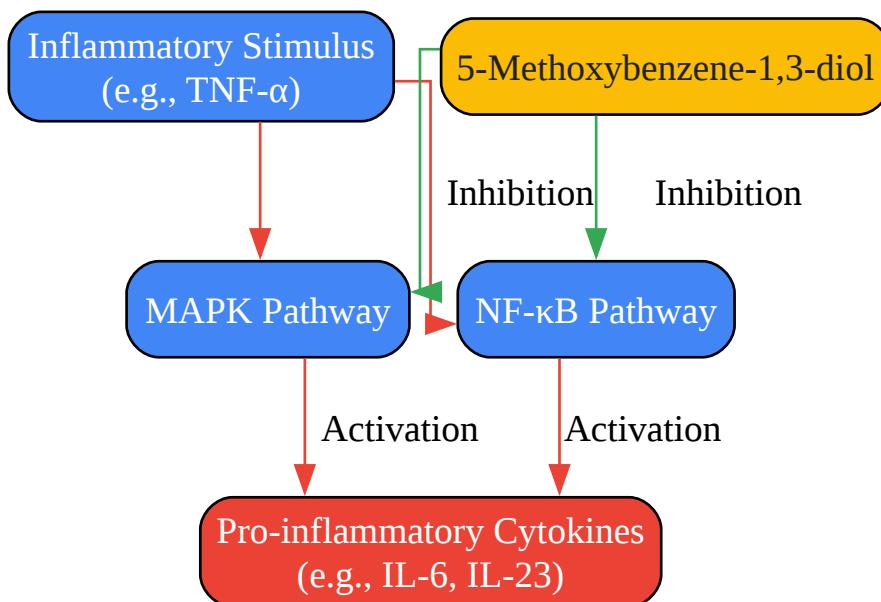
Synthesis of 5-Methoxybenzene-1,3-diol

A common method for the preparation of 3,5-dihydroxyanisole involves the polycondensation reaction of phenol and formaldehyde under acidic conditions.^[1] This reaction is carried out at a specific temperature and for a duration sufficient to yield the desired product.^[1]

Experimental Workflow for a General Phenol-Formaldehyde Condensation

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 5-methoxybenzene-1,3-diol.


Biological Activity and Potential Applications

While direct studies on the biological activity of 5-methoxybenzene-1,3-diol are limited, its structural similarity to other phenolic compounds suggests potential antioxidant and anti-inflammatory properties. For instance, the related compound 2,4-dimethoxy-6-methylbenzene-1,3-diol, derived from *Antrodia cinnamomea*, has been shown to exhibit anti-inflammatory, antioxidant, and immunomodulatory activities.^{[5][6][7]} This compound mitigates psoriasisiform inflammation by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and NF-κB.^{[5][6][7]}

The presence of hydroxyl groups on the benzene ring in 5-methoxybenzene-1,3-diol suggests it may act as a radical scavenger, a key mechanism of antioxidant activity. Phenolic compounds are known to exert anti-inflammatory effects by modulating various signaling pathways involved in inflammation.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, a potential mechanism of action for 5-methoxybenzene-1,3-diol could involve the inhibition of pro-inflammatory signaling pathways.

[Click to download full resolution via product page](#)

Caption: A potential anti-inflammatory mechanism of 5-methoxybenzene-1,3-diol.

Conclusion

5-Methoxybenzene-1,3-diol is a well-characterized phenolic compound with potential for further investigation in drug development and cosmetics. Its physicochemical properties and spectral characteristics provide a solid foundation for its identification and quality control. While direct evidence of its biological activity is still emerging, the known anti-inflammatory and antioxidant properties of structurally related compounds highlight promising avenues for future research into its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in various biological models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 5-Methoxybenzene-1,3-diol 95.00% | CAS: 2174-64-3 | AChemBlock [achemblock.com]
- 3. 5-methoxybenzene-1,3-diol [stenutz.eu]
- 4. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 2,4-Dimethoxy-6-Methylbenzene-1,3-diol, a Benzenoid From Antrodia cinnamomea, Mitigates Psoriasiform Inflammation by Suppressing MAPK/NF-κB Phosphorylation and GDAP1L1/Drp1 Translocation [frontiersin.org]

- To cite this document: BenchChem. [Characterization of 5-Methoxybenzene-1,3-diol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161736#characterization-of-5-methoxybenzene-1-3-diol\]](https://www.benchchem.com/product/b161736#characterization-of-5-methoxybenzene-1-3-diol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com